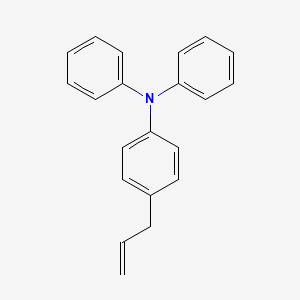

(4-Allylphenyl)diphenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-4-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-2-9-18-14-16-21(17-15-18)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h2-8,10-17H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYHPUGNMYKYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584780 | |

| Record name | N,N-Diphenyl-4-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190334-80-6 | |

| Record name | N,N-Diphenyl-4-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190334-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Allylphenyl Diphenylamine and Its Analogues

Synthesis of the Diphenylamine (B1679370) Core Structure

The formation of the central N-phenylaniline, or diphenylamine, structure is a critical step. This can be achieved through both classical and contemporary chemical reactions.

Classical and Contemporary Catalytic Approaches to Diarylamine Formation

The synthesis of diarylamines, including the diphenylamine core, has been significantly advanced by transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov These methods typically involve the formation of a carbon-nitrogen bond between an aryl halide and an arylamine or between two different aryl precursors.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the synthesis of diarylamines. acs.orgchemrxiv.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. chemrxiv.orgreddit.comrsc.org For instance, the coupling of diphenylamine with 1-bromopyrene (B33193) can be achieved in high yields using a palladium acetate (B1210297) catalyst and a specific phosphine ligand like XPhos. chemrxiv.org The reaction conditions, such as the choice of ligand and base, are crucial for the efficiency of the transformation. rsc.orgtcichemicals.com A variety of aryl halides, including those with electron-donating or electron-withdrawing groups, can be successfully coupled with diphenylamine to form the corresponding triarylamines. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 1-Bromopyrene | Diphenylamine | Pd(OAc)2 / XPhos | 1-(Diphenylamino)pyrene | >90% | chemrxiv.org |

| 4-Chloroanisole | Diphenylamine | Pd2(dba)3 / tBu3P·HBF4 | 4-Methoxytriphenylamine | 65% | tcichemicals.com |

| Aryl Bromides | Diphenylamine | Pd(OAc)2 / Ligand 2 | Triarylamines | Satisfactory | rsc.org |

Ullmann Condensation: A classical method for forming diarylamines, the Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. acs.orgnih.gov While traditional Ullmann reactions required harsh conditions, modern modifications using deep eutectic solvents and eliminating the need for additional ligands have made this method milder and more environmentally friendly. nih.gov For example, the reaction of iodobenzene (B50100) with an aromatic amine can be catalyzed by copper iodide (CuI) in a deep eutectic solvent at temperatures between 60-100°C. nih.gov The use of formanilides instead of acetanilides in the Ullmann condensation has also been shown to provide a more direct and higher-yielding route to diphenylamines. google.com

Other Catalytic Methods:

Chan-Lam Coupling: This copper-catalyzed reaction couples an aryl boronic acid with an amine and represents an alternative to the Buchwald-Hartwig amination. reddit.com

Nickel-Catalyzed Cross-Coupling: Nickel-based catalyst systems, such as NiCl2(PPh3)2-PPh3, offer a more cost-effective alternative to palladium for the synthesis of triarylamines from aryl halides and diarylamides. organic-chemistry.org

Gold-Palladium Nanoparticle Catalysis: A heterogeneous catalysis approach using gold-palladium alloy nanoparticles supported on titanium dioxide (Au–Pd/TiO2) allows for the synthesis of diarylamines through acceptorless dehydrogenative aromatization of cyclohexylamines and cyclohexanones. nih.govsemanticscholar.org

Condensation Reactions for N-Phenylaniline Synthesis

Condensation reactions provide an alternative pathway to the diphenylamine core. One such method involves reacting a phenol (B47542) with ammonia (B1221849) in the presence of a hydrogen transfer catalyst and a cyclohexanone. google.com In this process, the phenol can be partially converted to cyclohexanone, which then reacts with ammonia and the remaining phenol to form the diphenylamine. google.com

Another approach involves the reaction of nitrobenzene (B124822) with aniline (B41778) to produce 4-(phenylazo)diphenylamine, which can then be further processed. chemicalbook.com Additionally, the Chapman diphenylamine synthesis can be adapted to prepare N-arylanthranilic acids, which are precursors to diphenylamine derivatives. rsc.org This method involves the reaction of imino-chlorides with sodium derivatives of salicylic (B10762653) acid esters. rsc.org

Selective Allyl Group Incorporation Strategies

Once the diphenylamine core is synthesized, the allyl group can be introduced. Palladium-catalyzed reactions are particularly effective for this transformation, allowing for selective functionalization at the C-H or C-OH bonds of the aromatic ring or an existing substituent.

Palladium-Catalyzed Allylic C-H Functionalization

Direct C-H functionalization is an atom-economical method for introducing an allyl group. Palladium catalysts can mediate the cleavage of an allylic C-H bond of an olefin, which can then react with an aniline derivative. science.gov

Ortho-Allylation of Tertiary Anilines: A highly regioselective ortho C-H allylation of tertiary anilines can be achieved using a palladium catalyst. nih.gov This method has been shown to be tolerant of various functional groups, including amides. nih.gov Preliminary mechanistic studies suggest a dual-ligand effect may be responsible for the high ortho selectivity. nih.gov

Para-Selective Olefination: A palladium/S,O-ligand based catalyst can promote the highly para-selective C-H olefination of aniline derivatives. nih.gov This reaction proceeds under mild conditions and is compatible with a wide range of anilines, including those with electron-withdrawing groups. nih.gov

Oxidative Amination of Alkenes: The intermolecular aerobic oxidative allylic amination of simple alkenes with amines like diphenylamine can be catalyzed by a Pd(OCOCF3)2/NPMoV system, leading to (E)-allylamines. mdpi.com This reaction proceeds through the formation of a (η3-allyl)palladium(II) trifluoroacetate (B77799) intermediate. mdpi.com

| Aniline Derivative | Allylic Source | Catalyst System | Product | Selectivity | Reference |

| Tertiary Anilines | Allyl Bromide | Pd catalyst with N-Bz-Gly and Ag2CO3 | Ortho-allylated aniline | High | nih.gov |

| Aniline Derivatives | Methyl Acrylate | Pd/S,O-ligand | Para-olefinated aniline | High | nih.gov |

| Diphenylamine | Simple Alkenes | Pd(OCOCF3)2/NPMoV | (E)-allylamine | Good | mdpi.com |

Palladium-Catalyzed Allylic C-OH Functionalization

Palladium catalysts can directly activate the C-O bond in allylic alcohols, enabling their use as allylating agents. This approach avoids the need to pre-functionalize the alcohol. The direct allylation of less nucleophilic anilines, such as diphenylamine, with allylic alcohols can be efficiently achieved under palladium catalysis, often accelerated by additives like titanium(IV) isopropoxide. researchgate.net A palladium-catalyzed method for allylic silylation using allylic alcohols and disilanes also proceeds under mild and neutral conditions, offering a route to functionalized allylsilanes which could potentially be precursors to (4-allylphenyl)diphenylamine. organic-chemistry.org

Functionalization via Propargyl Silanes and Concomitant Silyl (B83357) Migration

A more indirect but versatile strategy for introducing a functionalized allyl group involves the use of propargyl silanes. Terminal alkynes bearing a silyl group at the propargylic position can be activated by electrophiles, leading to a stereoselective 1,2-silyl group migration. nih.gov The resulting allyl cation can then be trapped by a nucleophile. nih.gov This method provides access to allyl ethers and esters with defined stereochemistry and functional handles for further transformations, including transition-metal-catalyzed cross-couplings. nih.gov While not a direct allylation of diphenylamine, this methodology offers a pathway to construct complex allyl-containing aromatic compounds that could be subsequently coupled to form the target molecule.

Other Transition Metal-Catalyzed Allylation Reactions

Beyond the more common palladium-catalyzed reactions, other transition metals such as ruthenium, rhodium, and iridium have proven effective for allylation. nih.govresearchgate.net These metals can activate allylic alcohols directly, providing an atom-economical pathway that generates water as the only byproduct. researchgate.net For instance, iridium catalysts are capable of performing enantioselective allylic substitution with a wide range of nucleophiles, including amines, under biphasic conditions using aqueous solutions. ethz.ch This approach is particularly useful for nucleophiles that are unstable or sold as aqueous solutions. ethz.ch

Ruthenium-based catalysts have also been employed for decarboxylative allylation. A notable example involves the use of a [Cp*RuCl]₄ and bipyridine catalyst system, which effectively catalyzes the reaction between enolates and allyl carbonates. nih.gov Rhodium catalysts, in the presence of specific ligands, can also facilitate decarboxylative allylation reactions. nih.gov While the direct synthesis of this compound using these specific methods is not extensively documented, the principles are transferable. For example, a Ru(II)-catalyzed cascade reaction involving N-aryl-2-aminopyridines and alkenes proceeds through an allylation intermediate, demonstrating the potential for C-H functionalization to introduce allyl groups onto arylamine structures. rsc.org

Polymerization Approaches Incorporating this compound Moieties

The presence of the diphenylamine unit allows for the integration of this monomer into various polymer backbones, leading to materials with tailored electronic and optical properties.

Catalyst-Transfer Polymerization of Arylamines through Cross-Coupling

Catalyst-transfer polymerization (CTP) is a powerful chain-growth method for producing conjugated polymers with controlled molecular weights and low dispersity. rsc.org This technique has been successfully adapted for the synthesis of poly(arylene-amine)s through the Buchwald-Hartwig cross-coupling reaction. rsc.orgrsc.org The process utilizes AB-type monomers, which contain both a reactive site (N-H bond) and a leaving group (typically a halide) within the same molecule. rsc.orgnih.gov

In this mechanism, a palladium catalyst remains associated with the growing polymer chain, moving along as new monomer units are added. rsc.org Researchers have designed specific diarylamine-based monomers where the reactivity can be tuned by introducing functional groups, enabling controlled C-N bond formation in a chain-growth fashion. rsc.org This represents a significant advancement, expanding CTP beyond traditional C-C bond-forming reactions. rsc.orgrsc.org Theoretical calculations have supported the proposed mechanistic pathway, identifying the reductive elimination step as rate-determining. rsc.org

| Monomer Type | Catalyst System | Polymer | Key Finding |

| AB-type diarylamine | Pd/phosphine ligand | Poly(arylene-amine) | Controlled polymerization via Buchwald-Hartwig C-N coupling. rsc.orgrsc.org |

| Aniline-based (Monomer A) | Not specified | Poly(aniline derivative) | Achieved a yield of 37.7% for the monomer synthesis. rsc.org |

| p-Methoxy-aniline based (Monomer B) | Not specified | Poly(p-methoxy-aniline derivative) | Achieved a yield of 24.3% for the monomer synthesis. rsc.org |

| p-Fluoro-aniline based (Monomer C) | Not specified | Poly(p-fluoro-aniline derivative) | Achieved a yield of 41.2% for the monomer synthesis. rsc.org |

Oxidative Polymerization Pathways of Arylamine Derivatives

Oxidative polymerization is a common method for synthesizing polymers from arylamines like aniline and its derivatives. beilstein-journals.orgnih.gov The reaction typically proceeds through the formation of a radical cation intermediate upon treatment with an oxidizing agent. acs.org For example, the chemical oxidative polymerization of diphenylamine-4-sulfonate (DPASA) using potassium peroxodisulfate (PDS) as an oxidant has been studied. acs.org The process involves the initial formation of a DPASA cation radical, which then transforms into dimeric species and ultimately the polymer. acs.org

Similarly, the reaction of arylamines such as aniline and o-anisidine (B45086) with selenium dioxide leads predominantly to oxidative polymerization, forming the respective polyaniline polymers. beilstein-journals.orgnih.gov However, the reaction pathway can be influenced by the substrate's electronic properties. For instance, in methyl anthranilate, the delocalization of the amine's lone pair electrons over the adjacent carboxylate group suppresses oxidative polymerization in favor of a selenation pathway. beilstein-journals.orgnih.gov This highlights the competition between electrophilic substitution and polymerization. beilstein-journals.orgnih.gov

| Arylamine Monomer | Oxidant | Primary Outcome | Reference |

| Diphenylamine-4-sulfonate (DPASA) | Potassium peroxodisulfate (PDS) | Homogeneous polymerization, soluble polymer | acs.org |

| Aniline, o-Anisidine | Selenium dioxide (SeO₂) | Predominant oxidative polymerization | beilstein-journals.orgnih.gov |

| Methyl anthranilate | Selenium dioxide (SeO₂) | Suppressed polymerization, selenation occurred | beilstein-journals.orgnih.gov |

Step-Growth Polymerization Techniques for N-Sulfide Linkages

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long-chain polymers. wikipedia.orgnumberanalytics.com This class includes the synthesis of widely known polymers like polyamides (nylons) and polyesters. pressbooks.publibretexts.org Polyamides, for example, are formed from the reaction of a diamine with a diacid or diacid chloride. pressbooks.pub

While the formation of polymers containing N-Sulfide linkages from diphenylamine derivatives is not a commonly reported pathway, the principles of step-growth polymerization provide a theoretical basis for such a synthesis. A bifunctional diphenylamine derivative could potentially react with a sulfur-containing comonomer, such as thionyl chloride or a sulfur dihalide, in a step-growth manner. This would be analogous to the formation of polyamides where an acid chloride is used. The reaction would proceed in discrete steps, forming N-S linkages to build the polymer chain. However, this remains a largely unexplored area for this class of monomers, with more conventional linkages like amides and esters being prevalent.

Co-Polymerization Strategies for Donor-Acceptor Architectures

Polymers with alternating electron-donating (D) and electron-accepting (A) units along the backbone are of great interest for applications in organic electronics. mdpi.com The diphenylamine moiety is an effective electron donor and can be incorporated into D-A copolymers. researchgate.netresearchgate.net These materials often exhibit unique optical and electronic properties, such as low energy bandgaps, due to intramolecular charge transfer between the donor and acceptor units. mdpi.com

Several synthetic strategies are employed to create these architectures. The Wittig condensation technique has been used to synthesize D-A polymers carrying a diphenylamine moiety, which showed good thermal stability and solvatochromic behavior. researchgate.net Another powerful method is electropolymerization, where monomers are coupled oxidatively on an electrode surface. researchgate.net This has been used to create polymers from diphenylamine- or carbazole-based monomers, resulting in electroactive films with electrochromic properties. researchgate.netnsf.gov By co-polymerizing a donor monomer like a diphenylamine derivative with an acceptor monomer (e.g., containing benzothiadiazole or diketopyrrolopyrrole units), D-A-D-A type architectures can be achieved. nsf.gov

| Polymer Type | Donor Moiety | Acceptor Moiety | Synthesis Method | Key Properties |

| P1, P2 | Diphenylamine | Cyano-substituted units | Wittig Condensation | Good thermal stability, solvatochromism, two-photon absorption. researchgate.net |

| Poly(T3-DPPT2-T3-TTDT2) | Terthiophene (T3) | Diketopyrrolopyrrole (DPP), Thienothiadiazole (TTD) | Electropolymerization | D-A-D-A' architecture with unique optical properties. nsf.gov |

| PBT Series | Various (bithiophene, carbazole (B46965), etc.) | Benzobisthiazole | Not specified | Optical band gaps of 1.83–2.18 eV, stable field-effect mobility. acs.org |

Directed Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of diphenylamine allows for the fine-tuning of its chemical and physical properties. Various methods have been developed to introduce functional groups at specific positions on the aromatic rings.

One common approach begins with the chloroacetylation of diphenylamine to produce 2-chloro-N, N-diphenylacetamide. nih.gov This intermediate serves as a versatile platform for further functionalization. For example, the chlorine atom can be substituted by reacting it with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazino-N, N-diphenylacetamide. This product can then be reacted with a variety of aromatic aldehydes to generate an array of Schiff base derivatives. nih.gov

The Ullmann condensation is another classic and useful method for preparing unsymmetrical diphenylamines, which can be difficult to obtain through other routes. google.com This reaction involves the coupling of an aryl halide with an aryl amine, often in the presence of a copper catalyst. By carefully selecting the starting materials, one can synthesize diphenylamines with different substituents on each phenyl ring. google.com For example, reacting p-acetoanisidine with bromobenzene (B47551) can yield 4-methoxydiphenylamine. google.com Furthermore, processes have been developed to prepare diphenylamines by reacting a phenol with ammonia in the presence of a hydrogen transfer catalyst and a cyclohexanone, offering an efficient route to substituted products. google.com

Regioselective Synthesis of Substituted Allylphenyl and Diphenylamine Analogues

The regioselective synthesis of substituted allylphenyl and diphenylamine analogues often employs palladium-catalyzed cross-coupling reactions and other named reactions that facilitate the formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the aromatic rings.

One common strategy involves the palladium-catalyzed N-arylation of 2-allylaniline (B3051291) with aryl halides. This method allows for the sequential introduction of two different aryl groups, leading to the formation of N-aryl-2-benzylindoline derivatives in a one-pot process. The selectivity for the installation of two distinct aryl groups is achieved through the in situ modification of the palladium catalyst by ligand exchange. acs.org The proposed mechanism for this transformation begins with the N-arylation of 2-allylaniline, followed by a ligand exchange that decreases the electron density on the palladium catalyst, thereby facilitating the alkene insertion process. acs.org

Another approach focuses on the synthesis of functionalized indoles from o-allylanilines through a palladium-catalyzed aerobic oxidative cycloisomerization. nih.govorganic-chemistry.orgacs.org This reaction proceeds via a regioselective 5-exo-trig intramolecular oxidative cycloisomerization, utilizing Pd(OAc)2 as the catalyst and molecular oxygen as the oxidant. nih.govorganic-chemistry.orgacs.org The reaction demonstrates a broad substrate scope, accommodating various substituents on the aniline and allyl moieties, and produces good to excellent yields of the desired indole (B1671886) derivatives. organic-chemistry.org A proposed mechanism involves aminopalladation followed by β-hydride elimination and isomerization steps. organic-chemistry.org

Furthermore, the synthesis of substituted carbazoles, which can be considered analogues, has been achieved with complete control of regiochemistry. nsf.gov This method utilizes the reaction of 3-triflato-2-pyrones with alkynyl anilines, tolerating multiple substituents and allowing for the creation of complex and sterically hindered substitution patterns. nsf.gov

The table below summarizes a selection of regioselective synthetic methods for analogues of this compound, highlighting the reactants, catalysts, and resulting products.

| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

| 2-Allylaniline, Aryl Bromides | Palladium Catalyst, Ligand (e.g., dpe-phos) | N-Aryl-2-benzylindolines | High Selectivity | acs.org |

| o-Allylanilines, Allyl Alcohols | Pd(OAc)₂, O₂ | 3-Substituted 2-benzylindoles | Good to Excellent | nih.govorganic-chemistry.orgacs.org |

| 3-Triflato-2-pyrones, Alkynyl Anilines | Base | Substituted Carbazoles | High | nsf.gov |

| 2-Aryl Amines, Allyl Bromide | KOH, DMSO | N-allyl-4-bromo-N-(4-bromophenyl)aniline | Good | rsc.org |

These methodologies underscore the importance of catalyst and reagent selection in directing the regiochemical outcome of the synthesis, enabling the targeted preparation of a diverse range of substituted diphenylamine analogues.

Advanced Spectroscopic and Microscopic Characterization for Structural and Electronic Elucidation of 4 Allylphenyl Diphenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in both solution and the solid state. mst.edupreprints.org For molecules like (4-Allylphenyl)diphenylamine, a variety of NMR experiments provide crucial data on atomic connectivity, spatial proximity of nuclei, and the electronic environment of atoms.

High-Field ¹H and ¹³C NMR for Structural Assignment and Connectivity

High-field ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. These techniques provide information on the chemical environment of each hydrogen and carbon atom, respectively. organicchemistrydata.org

In the ¹H NMR spectrum, the chemical shifts are influenced by factors such as electronegativity, steric compression, and magnetic anisotropy. organicchemistrydata.orglibretexts.org The aromatic protons of the two unsubstituted phenyl rings and the substituted phenyl ring typically appear in the downfield region (around 6.5-8.5 ppm) due to the deshielding effect of the ring currents. libretexts.org The protons of the allyl group exhibit characteristic signals: the vinylic protons appear further downfield than the aliphatic CH₂ protons. The N-H proton signal is often a broad singlet. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with a wide chemical shift range that usually allows for the resolution of each unique carbon atom. organicchemistrydata.org The signals for the sp²-hybridized carbons of the aromatic rings and the allyl group appear at lower field compared to the sp³-hybridized CH₂ carbon of the allyl group. rsc.org Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Below are tables with expected chemical shift values for this compound, based on data from similar diphenylamine (B1679370) and allyl-substituted aromatic structures. libretexts.orgchemicalbook.comrsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~5.7 | broad singlet |

| Aromatic C-H | ~6.8-7.4 | multiplet |

| Allyl =CH | ~5.9-6.1 | multiplet |

| Allyl =CH₂ | ~5.0-5.2 | multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic C-N | ~147-148 |

| Substituted Aromatic C-Allyl | ~133-135 |

| Aromatic C-H | ~118-130 |

| Allyl =CH | ~137 |

| Allyl =CH₂ | ~116 |

Advanced 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY) for Complex Structures

For unambiguous assignment of all proton and carbon signals in complex molecules like substituted diphenylamines, advanced 2D NMR techniques are indispensable. These experiments reveal correlations between nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the connectivity within the allyl group and within each aromatic ring. nih.gov

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all protons belonging to a specific structural fragment, like an entire aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is a powerful method for assigning carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the through-space proximity of the different phenyl rings and the allyl group, offering insights into the molecule's conformation. nih.gov

The application of these techniques was crucial in identifying the ring system of 10H-1,9-diazaphenothiazine, a complex heterocyclic system derived from diphenylamine. nih.gov

Solid-State NMR Spectroscopy for Condensed Phase Analysis

Solid-state NMR (SSNMR) provides atomic-level information on the structure and dynamics of materials in their solid form. mst.edupreprints.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solid samples these interactions cause significant line broadening. mdpi.com

Techniques like Magic Angle Spinning (MAS) , where the sample is spun at a specific angle (54.74°) to the magnetic field, are used to average these orientation-dependent interactions and achieve high-resolution spectra. mst.edupreprints.orgCross-Polarization (CP) is another common technique used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

For triarylamine systems like this compound, SSNMR is valuable for:

Characterizing the crystalline or amorphous nature of the solid. preprints.org

Identifying different polymorphs (crystal forms), which may have distinct molecular conformations and packing arrangements.

Probing intermolecular interactions and charge-transfer characteristics in the solid state, which are critical for materials used in optoelectronic applications. acs.org

Heteronuclear NMR (e.g., ⁷⁷Se NMR for related selenium-containing systems)

Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C. For analogues of this compound that incorporate other elements, this can be a powerful diagnostic tool. For example, in the study of related organoselenium compounds, ⁷⁷Se NMR is particularly informative. arkat-usa.orghuji.ac.il

The ⁷⁷Se nucleus (a spin-1/2 isotope with 7.63% natural abundance) has a very wide chemical shift range (approx. 3000 ppm), which makes its chemical shift highly sensitive to the local electronic environment. huji.ac.ilresearchgate.net This sensitivity allows ⁷⁷Se NMR to be used for:

The structural elucidation of selenium-containing products and intermediates. researchgate.net

Studying the electronic effects of different substituents on the selenium atom. researchgate.net

Investigating intermolecular interactions, as demonstrated by studies on the solvent effect on ⁷⁷Se chemical shifts in diphenyl diselenides. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Structure Interpretation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound like this compound. quality-assistance.com Unlike low-resolution MS, HRMS instruments can measure the m/z value to a very high degree of accuracy (typically to four or five decimal places). rsc.orgrsc.org

This precision allows for the determination of the exact mass of the molecule. For this compound, the molecular formula is C₂₁H₁₉N. scbt.com The calculated monoisotopic (exact) mass for this formula is 285.1517 u. An experimental HRMS measurement yielding a value extremely close to this calculated mass (e.g., within 5 ppm) provides unambiguous confirmation of the elemental formula, effectively ruling out other possible combinations of atoms that might have the same nominal mass. pensoft.netub.edu

HRMS is often coupled with techniques like electrospray ionization (ESI) and can be used in tandem with liquid chromatography (LC-HRMS) to analyze complex mixtures. rsc.orgub.edu Further fragmentation analysis (MS/MS) can provide additional structural information by breaking the molecule apart and analyzing the resulting fragments. quality-assistance.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉N |

| Calculated Exact Mass [M]⁺ | 285.1517 |

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Mixture Analysis and Compound Identification

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are indispensable tools for the separation, identification, and quantification of this compound from complex mixtures. These methods are crucial for monitoring reaction progress during its synthesis, assessing purity, and identifying byproducts.

In a typical GC-MS analysis, the sample mixture is vaporized and separated based on boiling point and polarity on a capillary column. oiv.int For this compound, a non-polar or medium-polarity column would be suitable. Following separation, the eluted molecules are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. The molecular ion peak would correspond to the compound's molecular weight, while fragment ions would reveal structural components, such as the loss of the allyl group or cleavage of the phenyl rings. The retention time provides an additional layer of identification. eurl-pesticides.eu The high sensitivity of modern GC-MS/MS systems, using multiple reaction monitoring (MRM), allows for detection at trace levels, which is essential for residue analysis. thermofisher.com

HPLC-MS is employed for less volatile or thermally labile compounds and offers complementary separation mechanisms based on polarity. shimadzu.com For this compound, reversed-phase HPLC with a C18 column would be a standard approach. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is adjusted to achieve optimal separation. shimadzu.com The eluent is then introduced into a mass spectrometer, often using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically preserve the molecular ion, simplifying spectral interpretation. shimadzu.com This is particularly useful for confirming the molecular weight of the target compound in a mixture.

Table 1: Representative GC-MS Parameters for Diphenylamine Analysis

Illustrative conditions for the analysis of the parent compound, diphenylamine. Specific parameters for this compound would require optimization but would follow similar principles.

| Parameter | Value/Description | Reference |

|---|---|---|

| GC Column | 5MS UI (30 m x 0.25 mm x 0.25 µm) or similar | oiv.int |

| Injector Temperature | 260 °C (Splitless mode) | oiv.int |

| Carrier Gas | Helium, 1 mL/min | oiv.int |

| Oven Program | Initial 50°C, ramp 10°C/min to 300°C | oiv.int |

| Ionization Mode | Electron Impact (EI), 70 eV | nist.gov |

| MS Acquisition | Scan or Selected Ion Monitoring (SIM) | oiv.int |

| Characteristic m/z (Diphenylamine) | 169 (M+), 168, 140, 77 | eurl-pesticides.eu |

Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing detailed elemental and molecular information about the outermost layers (1-2 nm) of a material. wikipedia.org This makes it exceptionally well-suited for the characterization of thin films, surface-modified materials, and catalytic systems involving this compound. The technique involves bombarding the sample surface with a focused primary ion beam (e.g., Bi₃⁺, Cs⁺), which causes atoms and molecular fragments to be sputtered from the surface. wikipedia.orgkit.edu A fraction of these ejected particles are ionized and are subsequently analyzed by a mass spectrometer, providing a mass spectrum of the surface composition. fu-berlin.de

In the context of this compound, SIMS can be used in two primary modes:

Static SIMS: This mode uses a very low primary ion dose to ensure that the analysis is performed on a statistically undisturbed surface, providing information about the molecular structure of the top monolayer. fu-berlin.de It can be used to confirm the presence and orientation of this compound on a substrate, identify surface contaminants, and study its interaction with the underlying material. researchgate.net For example, analysis of an amine-functionalized surface would yield characteristic positive ions corresponding to the intact molecule [M+H]⁺, as well as structurally significant fragments. researchgate.net

Dynamic SIMS: This mode uses a higher ion dose to continuously sputter through the material, generating a depth profile of the chemical composition. wikipedia.org This is useful for analyzing multilayer structures, such as those found in organic electronic devices, to understand the distribution of the this compound dopant or layer integrity.

Time-of-Flight (ToF) analyzers are commonly paired with SIMS (ToF-SIMS) as they provide high mass resolution and parallel detection of all secondary ions, which is crucial for distinguishing between different molecular fragments with similar nominal masses. acs.orgacs.org

Table 2: Predicted Characteristic Ion Fragments for this compound in ToF-SIMS

Expected positive ion fragments based on the molecular structure. The relative intensities can vary significantly based on the chemical environment (matrix) and instrumental conditions.

| Fragment m/z (approx.) | Possible Identity | Structural Origin |

|---|---|---|

| 286 | [M+H]⁺ | Protonated molecular ion |

| 284 | [M-H]⁻ | Deprotonated molecular ion (negative mode) |

| 244 | [M-C₃H₅]⁺ | Loss of the allyl group |

| 168 | [(C₆H₅)₂N]⁺ | Diphenylamine fragment |

| 117 | [C₉H₉]⁺ | Allylphenyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

| 41 | [C₃H₅]⁺ | Allyl group fragment |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. asianpubs.org For this compound, the IR spectrum provides clear signatures for the amine, aromatic, and allyl moieties.

The key vibrational modes for this compound include:

N-H Stretch: A characteristic sharp absorption band for the secondary amine N-H stretch is expected in the region of 3400 cm⁻¹. In solid-state measurements (e.g., KBr pellet), this peak may broaden and shift to a lower frequency due to intermolecular hydrogen bonding. asianpubs.org

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the phenyl rings.

Aliphatic & Olefinic C-H Stretch: The allyl group will exhibit aliphatic C-H stretching vibrations (from the -CH₂- group) just below 3000 cm⁻¹ and olefinic C-H stretching (=C-H) just above 3000 cm⁻¹.

C=C Stretch: The aromatic ring C=C stretching vibrations typically appear as a series of absorptions in the 1600-1450 cm⁻¹ region. mdpi.com A distinct band around 1640 cm⁻¹ is expected for the C=C stretching of the allyl group.

C-N Stretch: The stretching vibration of the aryl-nitrogen (C-N) bond in triarylamines is typically observed in the 1380-1230 cm⁻¹ range. scispace.comntu.edu.tw

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings. For a para-substituted ring, a strong absorption is expected around 850-800 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

A detailed assignment of expected vibrational frequencies based on data from diphenylamine and related substituted triarylamines.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine | asianpubs.org |

| 3100-3000 | C-H Stretch (sp²) | Aromatic & Olefinic | ntu.edu.tw |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic (Allyl CH₂) | mdpi.com |

| ~1640 | C=C Stretch | Allyl | researchgate.net |

| 1600-1450 | C=C Stretch | Aromatic Ring | mdpi.comntu.edu.tw |

| 1380-1230 | C-N Stretch | Aryl-Amine | scispace.comntu.edu.tw |

| 990 & 910 | =C-H Bend (OOP) | Allyl (vinyl group) | researchgate.net |

| 850-800 | C-H Bend (OOP) | para-Substituted Phenyl | ntu.edu.tw |

Raman Spectroscopy for Complementary Vibrational Analysis and Mechanistic Probes

Raman spectroscopy serves as a powerful complement to IR spectroscopy. horiba.com While IR measures absorption due to changes in dipole moment, Raman scattering is sensitive to changes in polarizability. This selection rule means that symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy is particularly useful for probing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl rings gives rise to a very intense Raman band, typically around 1000 cm⁻¹. The C=C stretching modes in the 1600-1580 cm⁻¹ region are also strong. umich.educnr.it

Allyl Group C=C Bond: The carbon-carbon double bond of the allyl group is highly polarizable and is expected to produce a strong, characteristic Raman signal around 1640 cm⁻¹, complementing the IR data.

Molecular Backbone: Low-frequency modes related to the torsional and wagging motions of the phenyl rings as a whole, which define the molecule's conformation, can be observed. aip.org

Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations of the chromophore. acs.org This could be applied to this compound to specifically probe vibrations coupled to its π-conjugated system, providing insights into structural changes upon electronic excitation. acs.org

Table 4: Expected Raman Shifts for this compound

Key expected Raman signals, highlighting vibrations that are typically strong in the Raman spectrum and complementary to IR data.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Motion | Expected Intensity | Reference |

|---|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Strong | umich.edu |

| ~1640 | C=C Stretch | Allyl | Strong | researchgate.net |

| 1605-1570 | C=C Stretch | Aromatic Ring | Very Strong | umich.edu |

| 1350-1250 | C-N-C Symmetric Stretch | Aryl-Amine-Aryl | Medium-Strong | cnr.it |

| ~1040 | C-H in-plane deformation | Aromatic Ring | Strong | umich.edu |

| ~1000 | Ring Breathing Mode | Aromatic Ring | Very Strong | umich.edu |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with conjugated systems and heteroatoms. researchgate.net For this compound, the spectrum is dominated by the π-conjugated system formed by the two phenyl rings linked through the nitrogen atom.

The UV-Vis spectrum of diphenylamine derivatives typically shows strong absorption bands in the UV region. researchgate.net The main absorption corresponds to a π → π* transition within the delocalized system of the triarylamine core. nih.gov The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. scispace.commdpi.com Extended conjugation or the presence of electron-donating groups generally leads to a bathochromic (red) shift to longer wavelengths. mdpi.comtandfonline.com

In this compound, the allyl group is not directly conjugated with the diphenylamine π-system. Therefore, its electronic effect is primarily inductive and minimal, and its UV-Vis spectrum is expected to be very similar to that of diphenylamine itself, which exhibits a primary absorption band around 300 nm. researchgate.net The onset of the absorption edge can be used to estimate the optical band gap (E_g) of the material, a critical parameter for applications in organic electronics. tandfonline.com Studies on related systems show that the solvent has a minor effect on the absorption spectra, indicating a low degree of charge-transfer character in the ground-state electronic transitions of the neutral molecule. researchgate.net

Table 5: Representative Electronic Absorption Data for Diphenylamine Systems

Typical absorption maxima for diphenylamine and related triarylamines in solution. The values for this compound are expected to be in a similar range.

| Compound System | λ_max (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Triarylamine | ~307 | CH₂Cl₂ | π → π | researchgate.net |

| Diphenylamine-fluorene derivative | ~356 | DCM | π → π | nih.gov |

| Diphenylamine derivative | ~300 | - | π → π | mdpi.com |

| Xanthen-9-one cored triarylamine | 483-532 | Solution | π → π / ICT | scispace.com |

Fluorescence Spectroscopy and Photophysical Property Determination

The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. Fluorescence spectroscopy is a primary tool for characterizing the emissive nature of these compounds. While specific data for this compound is not extensively documented in publicly available literature, the photophysical behavior can be inferred from studies on closely related triphenylamine (B166846) (TPA) and diphenylamine (DPA) derivatives.

Triphenylamine derivatives are known for their strong fluorescence, often in the blue to green region of the visible spectrum. cdnsciencepub.comacs.org The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. For many TPA derivatives, high fluorescence quantum yields, ranging from 44% to 68% in the solid state, have been reported. cdnsciencepub.com The lifetime of the excited state (τ), another crucial photophysical parameter, for some TPA derivatives has been measured to be in the nanosecond range, for instance, between 2.05 ns and 2.98 ns in chloroform (B151607) solutions. psu.edu

The introduction of different functional groups to the triphenylamine core can significantly tune the photophysical properties. For example, triphenylamine–benzimidazole derivatives exhibit intense blue fluorescence with high quantum yields (ΦF values of 0.70–0.78) in ethanol. acs.org The nature of the substituent and its position on the phenyl rings can influence the planarity of the molecule, which in turn affects the fluorescence quantum yield. cdnsciencepub.com Less planar structures tend to have lower quantum yields. cdnsciencepub.comresearchgate.net

The following table summarizes the photophysical data for several triphenylamine derivatives, providing a comparative basis for estimating the properties of this compound.

| Compound Type | Emission Color | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Solvent/State |

| Triphenylamine Derivatives cdnsciencepub.com | Deep Blue / Pure Blue | 44%–68% | - | Solid State |

| Triphenylamine-Bipyridine Derivatives psu.edu | Blue | 22.3%–33.4% | 2.05–2.98 ns | Chloroform |

| Triphenylamine–Benzimidazole Derivatives acs.org | Blue | 70%–78% | - | Ethanol |

| D-π-A Triphenylamine Derivative (L1) sciengine.com | - | 6% | - | Benzene |

| D-π-D-π-A Triphenylamine Derivative (L2) sciengine.com | - | 19% | - | Benzene |

These data indicate that this compound is expected to be a fluorescent molecule, likely emitting in the blue region of the spectrum with a reasonably high quantum yield, characteristic of the triphenylamine chromophore. The allyl group is not expected to significantly alter the core photophysical properties but may influence solid-state packing and polymerization, which can affect emission characteristics.

Analysis of Solvatochromic Behavior in Solution

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a phenomenon frequently observed in donor-acceptor (D-A) type molecules. Triphenylamine derivatives, including by extension this compound, often exhibit significant solvatochromic shifts in their fluorescence spectra. This behavior is attributed to intramolecular charge transfer (ICT) from the electron-donating triphenylamine moiety to an electron-accepting part of the molecule or, in the case of simple derivatives, to changes in the dipole moment of the molecule upon excitation. researchgate.netrsc.org

Studies on various triarylamine derivatives have demonstrated a pronounced bathochromic (red) shift of the emission maxima with increasing solvent polarity. researchgate.netaeeisp.com For instance, a novel triarylamine derivative, dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate, showed a significant red shift of its emission wavelength by 149 nm as the solvent polarity increased. researchgate.netresearchgate.net This large shift is indicative of a substantial change in the dipole moment between the ground and excited states, a hallmark of ICT.

The photophysics of diphenylamine (DPA) derivatives can be complex, with studies suggesting the involvement of multiple excited states, including a nonpolar locally excited (LE) state and one or more charge transfer states. researchgate.netrsc.org For DPA derivatives, emission in nonpolar solvents often originates from an LE state, while in more polar solvents, emission from an ICT state becomes dominant. rsc.org In highly polar solvents, a twisted intramolecular charge transfer (TICT) state can be formed, which often opens up efficient non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. rsc.org

The general trend observed for these compounds is that as solvent polarity increases, the emission spectrum shifts to lower energies (longer wavelengths). This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state. The relationship between the Stokes shift and the solvent polarity can often be analyzed using models like the Lippert-Mataga plot, which correlates the energy of the emission maximum with the orientation polarizability of the solvent.

For this compound, it is anticipated that the nitrogen atom of the diphenylamino group will act as an electron donor. Upon photoexcitation, there will be a redistribution of electron density, leading to a more polar excited state. Consequently, an increase in solvent polarity is expected to induce a red shift in its fluorescence emission spectrum. The magnitude of this shift will be indicative of the extent of charge transfer in the excited state.

Investigation of Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is extinguished at high concentrations or in the solid state due to strong intermolecular π-π stacking interactions. acs.org In contrast, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) has been observed in other classes of molecules. acs.org In AIE/AIEE-active compounds, non-emissive or weakly emissive solutions become highly luminescent upon aggregation or in the solid state. mdpi.com

Triphenylamine and its derivatives are prominent examples of molecules that frequently exhibit AIE or AIEE characteristics. mdpi.comresearchgate.net The underlying mechanism for this phenomenon is often attributed to the restriction of intramolecular motions (RIM). mdpi.com In dilute solutions, the phenyl rings of the triphenylamine moiety can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay channels for the excited state, thus quenching fluorescence. acs.org However, in the aggregated state or in a rigid matrix, these intramolecular motions are sterically hindered. This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. acs.orgmdpi.com

The AIEE behavior is typically investigated by monitoring the fluorescence intensity in solvent/non-solvent mixtures. For example, in a good solvent like tetrahydrofuran (B95107) (THF), a triphenylamine derivative might show weak emission. As a non-solvent like water is gradually added, the molecules start to aggregate, and a dramatic increase in fluorescence intensity is observed. mdpi.com For example, a dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate derivative demonstrated AIEE when the water proportion in an acetone/water mixture was greater than 40%, with the maximum emission intensity being two times higher in an 80% water/acetone mixture. researchgate.netresearchgate.net Some triphenylamine-based compounds have shown fluorescence intensity increases of over 100-fold in aggregated states. mdpi.com

Microscopic and Nanoscopic Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. acs.org In the context of this compound, SEM would be particularly useful for characterizing the morphology of thin films or polymeric structures derived from this compound. For instance, polymers synthesized using triphenylamine-containing monomers have been analyzed by SEM to understand their surface features. researchgate.net

In a hypothetical study, if a thin film of a polymer derived from this compound were cast from a solution, SEM analysis could be employed to assess the quality of the film. The resulting micrographs might show a smooth, featureless surface, indicating an amorphous and uniform coating. Alternatively, they could reveal a granular or textured surface, suggesting a semi-crystalline or aggregated morphology. The magnification capabilities of SEM allow for the visualization of features ranging from micrometers down to a few nanometers, providing a comprehensive view of the surface architecture. acs.org

Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Microstructure and Atomic Resolution

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the investigation of the internal microstructure of materials. scispace.com For systems involving this compound, particularly in polymeric or composite forms, TEM can be used to visualize the arrangement of polymer chains, the dispersion of nanoparticles within a polymer matrix, or the phase separation in polymer blends. mdpi.com For example, TEM analysis of triphenylamine-based conjugated microporous polymers has revealed flower-like particles, confirming the formation of specific nanostructures. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is particularly sensitive to variations in atomic number (Z-contrast). researchgate.netrsc.org In HAADF-STEM images, regions with heavier elements appear brighter. researchgate.net This makes it an excellent tool for compositional mapping at the nanoscale. researchgate.net While this compound is composed of relatively light elements (C, H, N), HAADF-STEM could be valuable if this compound is incorporated into a system containing heavier elements, such as a composite with metal or metal oxide nanoparticles. In such a case, HAADF-STEM could be used to visualize the distribution of the nanoparticles within the organic matrix and to study the interface between the organic and inorganic components at high resolution. researchgate.net The combination of TEM and HAADF-STEM provides a powerful approach to correlate the microstructure and composition of materials containing this compound with their macroscopic properties. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with sub-nanometer resolution. researchgate.netoxinst.com Unlike electron microscopy, AFM can be operated in air or liquid, which is advantageous for studying soft materials or biological samples. For this compound, AFM is an ideal tool for characterizing the nanoscale surface features of thin films. oxinst.comox.ac.uk

AFM can be used to quantify surface roughness, measure the thickness of thin films, and visualize the morphology of molecular aggregates or polymer domains on a surface. researchgate.net For example, a study on thin films of an amphiphilic diphenylamine derivative used AFM to probe the formation of two-dimensional lipidic channels on a mica substrate, revealing ordered structures with heights of 30-50 nm. researchgate.net If a thin film of poly(this compound) were prepared, AFM could be used to obtain detailed topographical maps. These maps could reveal, for example, a smooth, uniform surface or the presence of nanometer-sized grains or fibrils, providing insights into the film growth and molecular packing. uq.edu.au

In addition to topography, AFM can operate in various modes to probe other nanoscale properties. For instance, phase imaging can be used to map variations in surface adhesion, stiffness, and viscoelasticity, which can help to differentiate between different components in a blend or composite material containing this compound. This multi-faceted analytical capability makes AFM an indispensable tool for the nanoscale characterization of materials derived from this compound.

Thermal Analysis Techniques for Material Stability

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. For polymers containing diphenylamine units, TGA reveals high thermal stability, a key attribute for high-performance materials.

The decomposition process for these polymers generally occurs at elevated temperatures. For instance, studies on polydiphenylamine have shown that the main processes of thermal and thermo-oxidative degradation begin at 600–650°C and 450°C, respectively. researchgate.net The thermal stability of polyamides incorporating diphenylamine units has also been thoroughly investigated. These polymers exhibit minimal weight loss up to 410°C, with onset decomposition temperatures ranging from 256–275°C. orientjchem.org The temperature at which 10% weight loss occurs, a common metric for thermal stability, is observed between 412–520°C for these polyamides, underscoring their robust nature. orientjchem.org The structural rigidity of the polymer backbone is a primary factor in this high thermal stability. orientjchem.org

In composite materials, the presence of a diphenylamine-based polymer can significantly enhance thermal properties. For example, IR-heated composites of poly(diphenylamine-2-carboxylic acid) and porous carbon lose half their initial weight at temperatures exceeding 1000°C in an inert atmosphere. mdpi.com The degradation pathways in these complex systems involve multiple steps, often beginning with the loss of any dopants or volatile components at lower temperatures, followed by the main chain scission at much higher temperatures. researchgate.netwikipedia.org The high char yield observed in many diphenylamine-based polymers, with residues of 17-22% at 800°C, is indicative of the formation of a stable carbonaceous layer during decomposition. orientjchem.org

Table 1: TGA Decomposition Data for Diphenylamine-Containing Polymers

| Polymer/Composite System | Onset of Weight Loss (°C) | Temperature at 10% Weight Loss (°C) | Char Yield at 800°C (%) | Source(s) |

| Aromatic Polyamides with Diphenylamine Units | 256 - 275 | 412 - 520 | 17 - 22 | orientjchem.org |

| Polydiphenylamine (in N₂) | ~600 - 650 | Not Reported | Not Reported | researchgate.net |

| Polydiphenylamine (in Air) | ~450 | Not Reported | Not Reported | researchgate.net |

| IR-PAN-a/PDPAC Composites (T₅₀ - 50% weight loss) | 840 - 849 | Not Reported | >50 at 1000°C | mdpi.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com It is used to identify phase transitions such as melting points (Tm) and glass transition temperatures (Tg). linseis.com

For amorphous or semi-crystalline polymers derived from or containing diphenylamine units, the glass transition temperature (Tg) is a critical parameter. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC analysis of various aromatic polyamides containing diphenylamine moieties shows high glass transition temperatures, typically ranging from 258°C to 284°C. orientjchem.org This high Tg is a direct result of the rigidity of the polymer chains, a desirable characteristic for materials requiring dimensional stability at elevated temperatures. orientjchem.org

In composite systems, DSC can reveal multiple thermal events. For instance, in composites made from polymers of diphenylamine-2-carboxylic acid, endothermic peaks can be observed. mdpi.com A peak around 104–113°C may be associated with the removal of moisture, while another at 226–249°C can be linked to the partial removal of functional groups like COOH. mdpi.com For polydiphenylamine itself, DSC curves run in an inert atmosphere confirm that no crosslinking occurs at temperatures up to 370°C. researchgate.net The specific phase transitions observed are highly dependent on the polymer's precise chemical structure, molecular weight, and the presence of other components in the material. rsc.orgresearchgate.net

Table 2: DSC Phase Transition Data for Diphenylamine-Containing Polymers

| Polymer System | Glass Transition Temp. (Tg) (°C) | Other Endothermic Peaks (°C) | Source(s) |

| Aromatic Polyamides with Diphenylamine Units | 258 - 284 | Not Reported | orientjchem.org |

| IR-PAN-a/PDPAC Composites | Not Reported | ~104–113 (moisture); 226–249 (decarboxylation) | mdpi.com |

| Hyperbranched Polyimides | >300 | Not Reported | researchgate.net |

Theoretical and Computational Investigations of 4 Allylphenyl Diphenylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for investigating the properties of molecules. researchgate.netcp2k.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is used to calculate various properties, including optimized molecular geometries, energies, reaction mechanisms, and spectroscopic properties. researchgate.net Functionals like B3LYP and CAM-B3LYP are commonly used in these studies. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis, including Frontier Molecular Orbitals (FMOs)

The first step in most computational studies is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. cp2k.org For (4-Allylphenyl)diphenylamine, this involves finding the most stable conformation by minimizing the forces on each atom. This optimized structure is crucial as it serves as the basis for all subsequent property calculations.

Once the geometry is optimized, the electronic structure can be analyzed. A key component of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govpku.edu.cn

HOMO (Highest Occupied Molecular Orbital) : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich diphenylamine (B1679370) (DPA) moiety, which acts as a strong electron donor. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability of a molecule to accept electrons. The LUMO is likely distributed across the phenyl and allyl portions of the molecule. umich.edu

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and optical properties. ajchem-a.com A smaller energy gap suggests that the molecule can be more easily excited, which often correlates with higher reactivity and specific optical characteristics. ajol.info The interaction between the donor (diphenylamine) and the allylphenyl group can influence this gap.

In related diphenylamine systems, the HOMO is often centered on the triphenylamine (B166846) unit, while the LUMO is located on other parts of the molecule, confirming the donor character of the amine group. researchgate.netumich.edu The introduction of different substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

Table 1: Key Concepts in FMO Analysis

| Orbital/Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Expected to be localized on the electron-donating diphenylamine group. researchgate.net |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Expected to be distributed over the allylphenyl system. umich.edu |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | Influences chemical reactivity and electronic transition energy. A small gap can indicate high reactivity. ajol.info |

Prediction of Optical and Nonlinear Optical (NLO) Properties

DFT is a powerful tool for predicting the optical and nonlinear optical (NLO) properties of molecules. jcsp.org.pkfrontiersin.org NLO materials are crucial for applications in optoelectronics, laser technology, and data storage. jcsp.org.pk The NLO response in organic molecules often arises from the movement of delocalized π-electrons in the presence of donor and acceptor groups. jcsp.org.pk

The key NLO properties calculated using DFT include:

Polarizability (α) : The ease with which the electron cloud can be distorted by an external electric field (linear response).

First-Order Hyperpolarizability (β) : A measure of the second-order NLO response, which is critical for applications like second-harmonic generation. mdpi.com

For a molecule like this compound, the diphenylamine group acts as an electron donor (D) and the allylphenyl group can act as a π-conjugated system. This D-π structure is a common motif for NLO materials. frontiersin.org Theoretical calculations on similar D-π-A (Donor-π-Acceptor) systems show that structural modifications, such as changing the donor or π-linker, can significantly impact the NLO response. frontiersin.org In studies comparing different donor groups, the diphenylamino group has been shown to be a less effective donor than dimethylamino but stronger than carbazole (B46965) for enhancing the first hyperpolarizability (β). mdpi.com The presence of the allyl group provides additional π-conjugation which can influence these properties.

Table 2: Calculated NLO Properties for a Related Diphenylamino Compound Data inferred from studies on similar molecular structures for comparative purposes.

| Property | Description | Typical Calculated Values |

|---|---|---|

| Dipole Moment (μ) | Measure of charge separation | Values can be calculated to compare with reference materials like urea. ajchem-a.com |

| Polarizability (α) | Linear optical response | Values are often reported in units of 10⁻²⁴ esu. researchgate.net |

| Hyperpolarizability (β) | Second-order NLO response | Can be many times larger than that of standard reference materials like urea. researchgate.net |

Elucidation of Mechanistic Pathways in Synthesis and Catalysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. arxiv.org This involves locating the structures of reactants, transition states, and products, and calculating their relative energies. By identifying the transition state with the highest energy barrier, the rate-limiting step of a reaction can be determined. researchgate.net

While a specific DFT study on the synthesis of this compound was not found, the principles can be illustrated with related reactions. For instance, DFT has been used to study the mechanism of palladium-catalyzed allylic amination, where an allylic alcohol reacts with an amine. researchgate.net Such studies have shown that additives can form cooperative hydrogen-bonding networks that facilitate the rate-limiting C-O oxidative addition step. researchgate.net This type of computational investigation provides a detailed understanding of the catalyst's role and the factors that control the reaction's efficiency and selectivity, which is crucial for optimizing synthetic procedures.

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. rsc.org This phenomenon is fundamental to the function of many organic electronic materials and fluorescent probes. nih.gov Molecules exhibiting ICT often show a significant difference in dipole moment between the ground and excited states and can display dual fluorescence. nih.gov

In this compound, the diphenylamine group serves as the electron donor, and the allylphenyl system can act as the acceptor. Upon absorbing light, an electron can be promoted from the HOMO (on the diphenylamine) to the LUMO (on the allylphenyl moiety), resulting in a charge-separated excited state. nih.gov Theoretical calculations can quantify the extent of this charge transfer by analyzing the electron density distribution in both the ground and excited states. nih.gov Studies on similar diphenylamine-substituted molecules have demonstrated significant ICT character, with electrons transferring from the terminal diphenylamine to the acceptor unit. nih.gov This charge transfer can be enhanced by modifying the molecular structure, for instance, by extending the π-conjugated system, which increases the charge transfer distance. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method used to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. chemrxiv.orgscielo.br These models use molecular descriptors—numerical values that characterize the molecule's structure—to predict properties of interest, which can accelerate the design of new materials by screening candidates computationally before synthesis. nih.gov

Development of Predictive Models Relating Molecular Structure to Performance Attributes

A QSPR model for a class of compounds like diphenylamine derivatives would involve several steps:

Data Set Collection : A training set of molecules with known experimental data for a specific property (e.g., thermal stability, NLO activity) is compiled. nih.gov

Descriptor Calculation : For each molecule in the set, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters. nih.gov

Model Generation : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that relates the descriptors to the property. scielo.brnih.gov

Validation : The model's predictive power is tested using internal and external validation techniques to ensure it is robust and not overfitted. koreascience.kr

While no specific QSPR study on this compound is available, research on other materials like polybenzoxazines has successfully used QSPR to predict properties like char yield, a measure of thermal stability. nih.gov In that study, descriptors related to molecular shape, charge, and the number of rotatable bonds were found to be important predictors. nih.gov A similar approach could be applied to predict key performance attributes of this compound and its derivatives, guiding the synthesis of new compounds with desired properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Nitroaniline |

| Dimethylamino |

| Carbazole |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the atomic-scale behavior of molecular systems over time. For this compound, MD simulations can provide critical insights into its structural flexibility, preferred shapes (conformations), and the nature of its interactions with itself and its environment. While specific MD studies on this compound are not extensively documented in publicly available literature, we can construct a detailed theoretical framework based on simulations of its constituent chemical moieties: the diphenylamine core and the allylphenyl group.

The dynamic nature of this compound is governed by the rotational and vibrational motions of its chemical bonds. MD simulations of analogous systems, such as other diphenylamine derivatives and allylbenzenes, provide a basis for understanding its behavior. nsf.govresearchgate.net

Dynamic Behavior: The diphenylamine core is not rigid. The two phenyl rings can rotate around the C-N bonds, and the entire diphenylamino group can rotate relative to the allyl-substituted phenyl ring. These rotations are not free but are hindered by energy barriers, leading to a complex conformational landscape. The allyl group (-CH₂-CH=CH₂) also possesses significant flexibility, with rotation possible around the C-C single bonds. This internal motion is crucial for how the molecule packs in a solid state or interacts with other molecules in a solution. Studies on other diphenylamine derivatives have confirmed the dynamic nature of the phenyl rings through techniques like NMR spectroscopy, which shows broadened signals at various temperatures, indicative of conformational exchange. nsf.gov

The conformational space of molecules with similar backbones has been explored using computational methods like genetic algorithms combined with DFT calculations. researchgate.net For a molecule like this compound, a potential energy surface would reveal multiple local energy minima, each corresponding to a stable conformation. The relative energies of these conformers determine their population at a given temperature.

| Dihedral Angle | Description | Expected Range (degrees) | Notes |

| C1-N-C7-C8 | Torsion of first phenyl ring | 30-60 and 120-150 | Defines the propeller-like twist of the diphenylamine core. Data is representative based on similar aromatic amines. academie-sciences.frresearchgate.net |

| C13-N-C7-C12 | Torsion of second phenyl ring | 30-60 and 120-150 | Symmetrical to the first ring's torsion in the ground state. academie-sciences.frresearchgate.net |

| C4-C-C-H | Torsion of the allyl group | gauche (~60°), trans (~180°) | Determines the orientation of the allyl side chain relative to its phenyl ring. Based on studies of similar substituted benzenes. mdpi.com |

This table presents theoretically expected values for this compound based on computational studies of analogous molecular fragments. Actual values would require specific simulation of the target molecule.

Intermolecular Interactions: In condensed phases (liquid or solid), this compound molecules interact through a combination of non-covalent forces. MD simulations on aromatic amines and related compounds help to characterize these interactions. acs.orgresearchgate.netulisboa.pt

Van der Waals Forces: These are the primary interactions and arise from temporary fluctuations in electron density. The large, nonpolar surface area of the molecule contributes significantly to these dispersion forces.

π-π Stacking: The aromatic phenyl rings can stack on top of each other. These interactions can be in a parallel or T-shaped (edge-to-face) arrangement. In diphenylamine derivatives, steric hindrance caused by the non-planar structure can influence the efficiency of face-to-face π-π stacking. researchgate.net